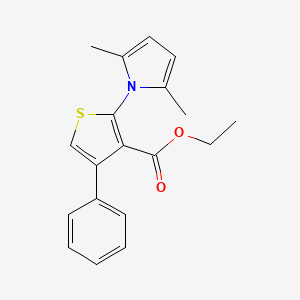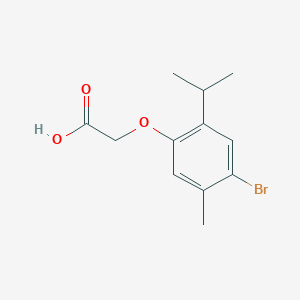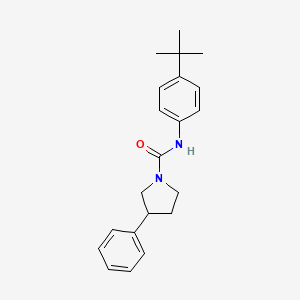
2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde is a chemical compound with the CAS Number: 2359856-92-9 . It has a molecular weight of 160.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10F2O/c9-8(10)2-6(3-8)7-1-5(7)4-11/h4-7H,1-3H2 . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Photoreduction and Photoproduct Formation
Cycloalkanecarbaldehydes, closely related to the query compound, undergo photoreduction upon irradiation, leading to the formation of diverse photoproducts. The study by Funke and Cerfontain (1976) illuminates the complex photochemistry of cyclopropane and cyclobutane carbaldehydes, resulting in various rearrangements and radical formations. These processes pave the way for understanding the behavior of similar compounds under photochemical conditions and their potential applications in synthesizing novel organic materials (Funke & Cerfontain, 1976).
Stereoselective Construction and Cyclization
Kumar, Dey, and Banerjee (2018) report a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes, showcasing the highly stereoselective construction of hexahydrooxonines and octahydrocyclopenta[b]pyrans. This methodological advance provides quick access to complex, strained structures, demonstrating the compound's utility in creating sophisticated chemical frameworks with potential applications in medicinal chemistry and material science (Kumar, Dey, & Banerjee, 2018).
Inhibition of ACC Deaminase
Liu et al. (2015) explore the mechanism of decomposition and inhibition of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), offering insights into the reactivity of cyclopropyl functionalities. The study reveals DFACC's role as a slow-dissociating inhibitor of ACC deaminase, hinting at potential biochemical applications and the significance of difluorocyclopropyl groups in inhibiting enzymes involved in plant hormone ethylene synthesis (Liu et al., 2015).
Propiedades
IUPAC Name |
2-(3,3-difluorocyclobutyl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O/c9-8(10)2-6(3-8)7-1-5(7)4-11/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZJXTGYOPVKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2CC(C2)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-methylisoxazol-3-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2604527.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclopropanecarboxamide](/img/structure/B2604528.png)

![N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2604532.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2604533.png)

![2-[[1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2604535.png)


![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2604542.png)

